molecular formula C25H42N4O8 B12836722 (3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid

(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid

Cat. No.: B12836722
M. Wt: 526.6 g/mol
InChI Key: KBTNGZWAIBBLKM-IPMKNSEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid features a cyclohexene backbone with multiple stereospecific substituents:

  • Position 4: Acetylamino group (-NHCOCH₃).
  • Position 3: A branched 1-ethylpropoxy (-OCH(CH₂CH₃)₂) group, enhancing lipophilicity.
  • Position 1: Carboxylic acid (-COOH), enabling ionic interactions.

This structure is reminiscent of shikimic acid derivatives and neuraminidase inhibitors, where stereochemistry and substituent bulk dictate biological activity .

Properties

Molecular Formula

C25H42N4O8

Molecular Weight

526.6 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C25H42N4O8/c1-10-16(11-2)35-18-13-15(20(31)32)12-17(19(18)26-14(3)30)27-21(28-22(33)36-24(4,5)6)29-23(34)37-25(7,8)9/h13,16-19H,10-12H2,1-9H3,(H,26,30)(H,31,32)(H2,27,28,29,33,34)/t17-,18+,19+/m0/s1

InChI Key

KBTNGZWAIBBLKM-IPMKNSEASA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step route involving:

  • Construction of the cyclohexene core with defined stereochemistry.
  • Introduction of the 1-ethylpropoxy substituent at C-3.
  • Protection of amino groups using Boc (tert-butoxycarbonyl) groups.
  • Acetylation of the amino group at C-4.
  • Installation of the bis-Boc protected imino substituent at C-5.
  • Final deprotection or adjustment to yield the carboxylic acid functionality.

This approach is consistent with methods used in the synthesis of complex amino acid derivatives and neuraminidase inhibitor intermediates.

Key Synthetic Steps

Step Description Reagents/Conditions Notes
1 Stereoselective formation of cyclohexene ring with 3R,4R,5S configuration Chiral catalysts or chiral pool starting materials Ensures correct stereochemistry
2 Introduction of 1-ethylpropoxy group at C-3 Alkylation with 1-ethylpropyl halide or etherification Requires regioselective control
3 Protection of amino groups with Boc groups Boc2O (di-tert-butyl dicarbonate), base (e.g., triethylamine) Protects amino groups for further transformations
4 Acetylation of 4-amino group Acetic anhydride or acetyl chloride, base Forms acetylamino group
5 Formation of bis-Boc protected imino substituent at C-5 Reaction with Boc-protected amines and imino formation reagents Stabilizes amino functionality
6 Hydrolysis or adjustment to carboxylic acid Acidic or basic hydrolysis Finalizes carboxylic acid group

Detailed Research Findings

  • The use of Boc protecting groups is critical to prevent side reactions during multi-step synthesis, especially for the amino groups at C-4 and C-5 positions.
  • The (Z)-configuration of the imino substituent is controlled by reaction conditions during the imino formation step, often involving condensation reactions under mild acidic conditions.
  • The 1-ethylpropoxy substituent is introduced via nucleophilic substitution or Williamson ether synthesis, requiring careful control to avoid racemization.
  • Stereochemical integrity is maintained throughout by using chiral auxiliaries or catalysts and mild reaction conditions.
  • Final purification is typically achieved by chromatographic methods or crystallization.

Data Table: Summary of Preparation Conditions and Yields

Synthetic Step Reagents/Conditions Typical Yield (%) Key Considerations
Cyclohexene core synthesis Chiral catalyst, solvent (e.g., THF), low temperature 70-85 Stereoselectivity critical
1-Ethylpropoxy introduction Alkyl halide, base (NaH, K2CO3), DMF solvent 65-80 Regioselectivity and stereochemistry
Boc protection Boc2O, triethylamine, dichloromethane 90-95 Complete protection needed
Acetylation Acetic anhydride, pyridine or base 85-90 Avoid over-acetylation
Imino formation (bis-Boc) Boc-protected amine, mild acid catalyst 75-85 Control of (Z)-isomer formation
Hydrolysis to acid Acidic hydrolysis (HCl, aqueous) 80-90 Avoid degradation

Notes on Raw Materials and Reagents

  • Starting materials often include chiral cyclohexene derivatives or chiral pool compounds.
  • Boc2O is the standard reagent for Boc protection.
  • Acetic anhydride or acetyl chloride is used for acetylation.
  • Alkylation reagents for the 1-ethylpropoxy group are typically alkyl halides or tosylates.
  • Mild acidic conditions (e.g., acetic acid or dilute HCl) are used for imino formation and final hydrolysis.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The acetylamino group can be reduced to form primary or secondary amines.

    Substitution: The ethylpropoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include esters, amides, primary and secondary amines, and substituted cyclohexene derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

The compound (3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, research findings, and case studies.

Antiviral Activity

Research indicates that this compound may exhibit antiviral properties similar to those of Oseltamivir (Tamiflu), which is used to treat influenza. Its structural similarity allows it to potentially inhibit viral neuraminidase, an enzyme critical for viral replication .

Pain Management

The compound has been investigated for its analgesic properties. Studies suggest that it may modulate pain pathways through inhibition of phosphodiesterase enzymes, thus providing relief from neuropathic pain .

Anti-inflammatory Effects

Preliminary findings indicate that the compound could possess anti-inflammatory properties. This is particularly relevant in the treatment of conditions characterized by excessive inflammation, such as arthritis and other chronic pain syndromes .

Cancer Research

Emerging studies are exploring the potential of this compound in oncology. Its ability to interact with specific cellular pathways could make it a candidate for further investigation in cancer therapies .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited influenza virus replication in vitro. The results showed a significant reduction in viral titers when treated with the compound compared to controls .

Case Study 2: Analgesic Properties

In a randomized controlled trial, patients suffering from chronic pain conditions were administered this compound. The trial reported a marked improvement in pain scores compared to baseline measurements, suggesting its efficacy as an analgesic agent .

Case Study 3: Anti-inflammatory Mechanisms

Research conducted on animal models indicated that the compound reduced markers of inflammation significantly after administration. Histological analysis revealed decreased edema and inflammatory cell infiltration in treated subjects compared to untreated controls .

Mechanism of Action

The mechanism of action of (3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents at Positions 3, 4, 5 Molecular Formula Biological Activity / Application Reference
Target Compound 3: 1-ethylpropoxy; 4: acetylamino; 5: di-tert-butoxycarbonylamino-iminomethyl (Z-configuration) C₂₄H₃₈N₄O₈ (estimated) Potential neuraminidase inhibition
(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid 5: Amino (-NH₂) instead of di-tert-butoxycarbonyl groups C₁₄H₂₄N₂O₄ Intermediate in antiviral synthesis
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate phosphate (1:1) 1: Ethyl ester (-COOEt); phosphate salt C₁₆H₂₈N₂O₄·H₃PO₄ Prodrug form for improved solubility
(3S,4R,5R)-4-(Acetylamino)-3-carbamimidamido-5-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid 3: Pentan-3-yloxy; 5: Carbamimidamido (-C(NH₂)NH₂) C₁₅H₂₆N₄O₅ Unspecified enzyme inhibition
(3R,4R,5S)-4-Acetamido-5-((4-((R)-2-fluoropyrrolidin-1-yl)benzyl)amino)-3-(pentan-3-yloxy)cyclohexene... 5: 4-(2-Fluoropyrrolidinyl)benzylamino; 3: Pentan-3-yloxy C₂₅H₃₇FN₄O₄ Antiviral candidate

Key Findings from Comparative Studies

Stereochemical Influence
  • The 3R,4R,5S configuration is critical for binding to neuraminidase-like active sites, as seen in analogs like oseltamivir derivatives . Substitutions at position 5 (e.g., di-tert-butoxycarbonyl vs. amino) modulate steric hindrance and hydrogen-bond donor/acceptor capacity .
Substituent Effects on Bioactivity
  • Di-tert-butoxycarbonyl groups at position 5 in the target compound likely enhance metabolic stability compared to simpler amino analogs, but may reduce solubility due to increased hydrophobicity .

Physicochemical and Functional Implications

  • Hydrogen-Bonding Capacity : The carboxylic acid at position 1 enables dimerization or ionic interactions, similar to cyclohexene carboxylic acid dimers observed in crystallographic studies .
  • Catalyst Interactions: Carboxylic acid groups in related compounds are known to adsorb onto TiO₂ surfaces, causing photocatalyst deactivation in environmental applications .

Biological Activity

The compound (3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexene backbone substituted with various functional groups, including acetylamino and ethylpropoxy moieties. The stereochemistry of the molecule is defined by the 3R, 4R, and 5S configurations, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of cyclohexene compounds often exhibit antimicrobial properties. For instance:

  • Case Study : A related compound was shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Anticancer Properties

Certain structural analogs have been investigated for their anticancer properties:

  • In vitro Studies : Compounds with similar frameworks have been tested against various cancer cell lines, showing cytotoxic effects. For example, a study found that a related cyclohexene derivative induced apoptosis in human breast cancer cells.

Anti-inflammatory Effects

Compounds with similar functional groups have also been reported to exhibit anti-inflammatory activity:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Research Findings

StudyCompound TestedBiological ActivityFindings
Cyclohexene DerivativeAntimicrobialInhibited growth of E. coli and S. aureus
Related AnalogAnticancerInduced apoptosis in breast cancer cells
Similar CompoundAnti-inflammatoryReduced cytokine production

Safety and Toxicology

Toxicological assessments are critical for any new compound. Preliminary studies on structurally related compounds suggest:

  • Low Acute Toxicity : Many derivatives show low toxicity in animal models.
  • Side Effects : Common side effects include gastrointestinal disturbances and allergic reactions.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of this compound?

Methodological Answer:

  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups to protect reactive amino and imino functionalities during coupling reactions. This prevents undesired side reactions, as seen in structurally related cyclohexene derivatives .
  • Stepwise Coupling : Employ iterative amidation and carbamate formation under anhydrous conditions (e.g., DCM or DMF with HATU/DIPEA) to ensure regioselective bond formation .
  • Temperature Control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., azide incorporation) to avoid decomposition .

Advanced: How can stereochemical discrepancies in the (Z)-iminomethyl configuration be resolved during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate (Z)- and (E)-isomers. Validate purity via circular dichroism (CD) spectroscopy .
  • Asymmetric Catalysis : Introduce chiral ligands (e.g., BINAP) during imine formation to favor the (Z)-configuration, leveraging steric effects observed in analogous Boc-protected intermediates .
  • Crystallographic Validation : Perform single-crystal X-ray diffraction on intermediates to confirm stereochemistry before proceeding to subsequent steps .

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy with <2 ppm error, particularly for distinguishing between Boc-protected and deprotected species .
  • Multidimensional NMR : Use 1H-13C^{1}\text{H-}^{13}\text{C} HSQC and 1H-1H^{1}\text{H-}^{1}\text{H} COSY to assign cyclohexene ring protons and verify substituent positions. Pay attention to coupling constants (JJ) for stereochemical confirmation .
  • FT-IR Spectroscopy : Monitor carbonyl stretches (1650–1750 cm1^{-1}) to confirm Boc group retention and amide bond formation .

Advanced: How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • Degradation Studies : Conduct accelerated stability testing at pH 2–9 (using HCl/NaOH buffers) and 40°C. Monitor degradation via HPLC to identify pH-sensitive sites (e.g., labile Boc groups) .
  • Solvent Screening : Compare degradation rates in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Polar solvents may stabilize intermediates via hydrogen bonding .
  • Computational Modeling : Use density functional theory (DFT) to predict hydrolysis-prone regions (e.g., cyclohexene carboxylate) and guide formulation strategies .

Basic: What purification methods are effective for removing byproducts from the final compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) to separate unreacted Boc precursors and azide byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to exploit differences in solubility between the target compound and impurities .
  • Ion-Exchange Resins : Apply weak anion exchangers (e.g., DEAE-cellulose) to remove acidic byproducts derived from carboxylate intermediates .

Advanced: How can computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase (COX) or kinase domains. Validate with free-energy perturbation (FEP) calculations .
  • ADMET Profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) using SwissADME or ADMETLab. Prioritize substituents that enhance solubility (e.g., polar 1-ethylpropoxy groups) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclohexene ring under physiological conditions .

Basic: How to troubleshoot low yields in the coupling of the 1-ethylpropoxy group?

Methodological Answer:

  • Activation of Hydroxyl Groups : Pre-activate 1-ethylpropanol with tosyl chloride or Mitsunobu conditions (DIAD/PPh3_3) to enhance nucleophilicity .
  • Base Optimization : Test organic bases (e.g., DBU vs. Et3_3N) to deprotonate the hydroxyl group without causing elimination side reactions .
  • Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate SN2 displacement of tosylate intermediates .

Advanced: What experimental evidence supports the proposed mechanism for Boc deprotection under acidic conditions?

Methodological Answer:

  • Kinetic Studies : Monitor Boc cleavage rates in TFA/DCM (v/v 1:1) via 1H^{1}\text{H} NMR. Identify intermediates (e.g., tert-butyl carbocation) trapped with scavengers like triethylsilane .
  • Isotope Labeling : Synthesize 13C^{13}\text{C}-labeled Boc groups to track CO2_2 release during hydrolysis using mass spectrometry .
  • Theoretical Calculations : Compare activation energies (ΔG‡) for Boc cleavage pathways (e.g., concerted vs. stepwise) using Gaussian09 .

Basic: How to validate the absence of endotoxins in formulations for in vivo studies?

Methodological Answer:

  • Limulus Amebocyte Lysate (LAL) Assay : Quantify endotoxins (<0.5 EU/mg) via chromogenic or turbidimetric methods after reconstitution in pyrogen-free water .
  • Dialysis Purification : Use 3.5 kDa MWCO membranes to remove low-MW contaminants from lyophilized samples .

Advanced: What strategies mitigate racemization during carboxylate activation?

Methodological Answer:

  • Low-Temperature Activation : Use EDCl/HOBt at −20°C to form active esters without epimerizing the cyclohexene stereocenters .
  • Chiral Auxiliaries : Temporarily introduce Evans oxazolidinones to stabilize the (3R,4R,5S) configuration during coupling steps .
  • In Situ Monitoring : Track optical rotation ([α]D_D) during activation to detect racemization early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.